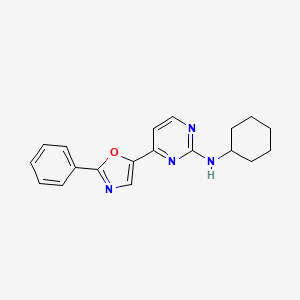![molecular formula C13H12ClNO B12609261 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-72-7](/img/structure/B12609261.png)
3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-4-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
- 3-[(2-Bromophenyl)methyl]-2-methylpyridin-4(1H)-one
- 3-[(2-Fluorophenyl)methyl]-2-methylpyridin-4(1H)-one
Uniqueness
3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its interactions with certain molecular targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
909867-72-7 |
|---|---|
分子式 |
C13H12ClNO |
分子量 |
233.69 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H12ClNO/c1-9-11(13(16)6-7-15-9)8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3,(H,15,16) |
InChIキー |
JJUQJWBWZWWHJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1)CC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


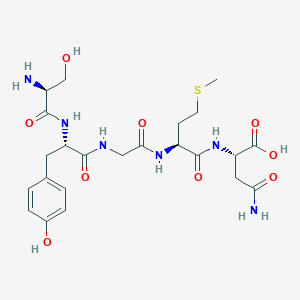
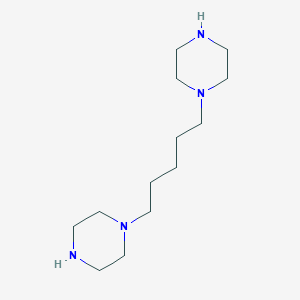
![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)
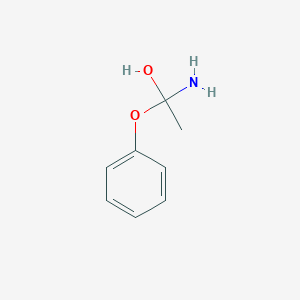
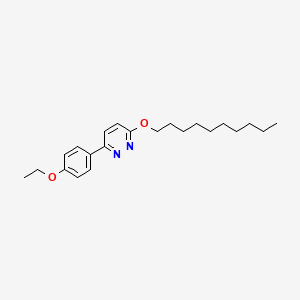


![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)

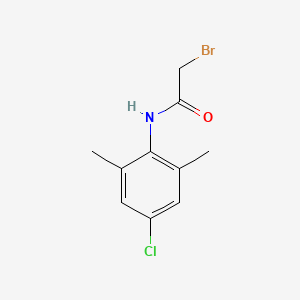
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
